- First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformation, Tetrahedron, 2010, 66(9), 1706-1715

Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)

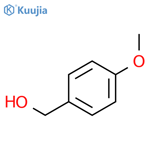

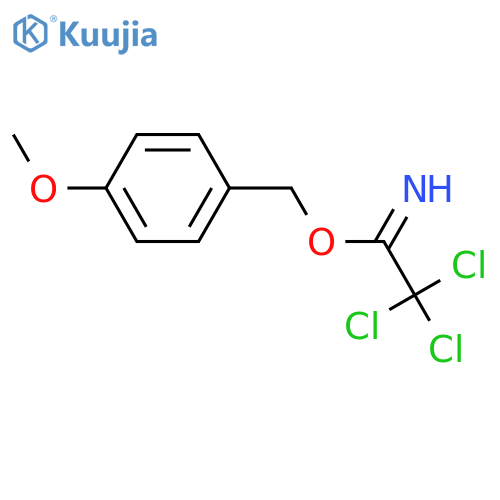

89238-99-3 structure

Product name:4-Methoxybenzyl 2,2,2-Trichloroacetimidate

CAS No:89238-99-3

MF:C10H10Cl3NO2

Molecular Weight:282.550899982452

MDL:MFCD00134547

CID:711474

PubChem ID:87560864

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 化学的及び物理的性質

名前と識別子

-

- Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester

- 4-Methoxybenzyl 2,2,2-Trichloroacetimidate

- (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate

- 4-METHOXYBENZL TRICHLOROACETIMIDATE

- 4-Methoxybenzyl-2,2,2-trichloroacetimidate

- 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester

- 4-Methoxybenzyl trichloroacetimidate

- p-Methoxybenzyl trichloroacetimidate

- O-(4-methoxybenzyl)-trichloroacetimidate

- PMBOC(=NH)CCl3

- 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&

- TYHGKLBJBHACOI-UHFFFAOYSA-N

- Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester

- 4-Methoxybenzyl2,2,2-Trichloroacetimidate

- AX

- 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester

- 4-Methoxybenzyl 2,2,2-trichloroethaneimidate

- 4-Methoxybenzyl trichloroacetamidate

- DTXSID40454780

- 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester

- AKOS015848369

- AS-32999

- 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester

- 89238-99-3

- M2016

- SCHEMBL329086

- o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate

- DB-125810

- SY052949

- MFCD00134547

- (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate

- 4-methoxybenzyl 2,2,2-trichloroethanimidoate

-

- MDL: MFCD00134547

- インチ: 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3

- InChIKey: TYHGKLBJBHACOI-UHFFFAOYSA-N

- SMILES: ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl

計算された属性

- 精确分子量: 280.977712g/mol

- 同位素质量: 280.977712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 235

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 3.5

- トポロジー分子極性表面積: 42.3

- Surface Charge: 0

- 互变异构体数量: 何もない

じっけんとくせい

- Color/Form: 無色淡黄色液体

- 密度みつど: 1.361 g/mL at 25 °C

- Boiling Point: 137°C/0.7mmHg(lit.)

- フラッシュポイント: 華氏度:>230°F

摂氏度:>110°C - Refractive Index: n20/D 1.5488

- Solubility: 極微溶性(0.26 g/l)(25ºC)、

- じょうきあつ: 0.0±0.7 mmHg at 25°C

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Security Information

-

Symbol:

- Prompt:に警告

- Signal Word:Warning

- 危害声明: H315-H319

- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:UN 3082 9 / PGIII

- WGKドイツ:3

- 危険カテゴリコード: 20/21/22-36/37/38-51/53

- セキュリティの説明: 26-36/37-61

-

危険物標識:

- 储存条件:<0°C

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 税関データ

- 税関コード:29252900

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D749192-25g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate |

89238-99-3 | 95% | 25g |

$205 | 2024-06-07 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X56185-5g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate |

89238-99-3 | 96% | 5g |

¥622.0 | 2024-07-16 | |

| TRC | M331773-100mg |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate |

89238-99-3 | 100mg |

$ 65.00 | 2022-06-03 | ||

| TRC | M331773-500mg |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate |

89238-99-3 | 500mg |

$ 80.00 | 2022-06-03 | ||

| abcr | AB262414-5 g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate, 96%; . |

89238-99-3 | 96% | 5 g |

€137.80 | 2023-07-20 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M861987-25g |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate |

89238-99-3 | ≥96%(GC) | 25g |

¥2,429.00 | 2022-09-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-252173-5g |

4-Methoxybenzyl-2,2,2-trichloroacetimidate, |

89238-99-3 | 5g |

¥827.00 | 2023-09-05 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M2016-25g |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate |

89238-99-3 | 96.0%(GC) | 25g |

¥3560.0 | 2023-09-02 | |

| 1PlusChem | 1P003M41-100g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate |

89238-99-3 | 97% | 100g |

$732.00 | 2025-02-20 | |

| Aaron | AR003MCD-100g |

4-Methoxybenzyl 2,2,2-trichloroacetimidate |

89238-99-3 | 96% | 100g |

$541.00 | 2025-01-22 |

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 合成方法

Synthetic Circuit 1

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C

1.2 4 h, 0 °C → rt

1.2 4 h, 0 °C → rt

Reference

Synthetic Circuit 2

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

Reference

- Enantioselective Synthesis of Polyoxygenated Cembrenes, 2008, , ,

Synthetic Circuit 3

Reaction Conditions

1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Hexane ; 15 min, 0 °C

Reference

- A Simple Method for the Preparation of Stainless and Highly Pure Trichloroacetimidates, Synlett, 2019, 30(11), 1308-1312

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; rt → 0 °C

1.2 0 °C; 0 °C → rt; 4 h, rt

1.2 0 °C; 0 °C → rt; 4 h, rt

Reference

- Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids, Organic Letters, 2018, 20(11), 3305-3309

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water

Reference

- Total Synthesis of Auripyrone A and Related Metabolites, 2006, , ,

Synthetic Circuit 6

Reaction Conditions

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Trichloroacetonitrile ; 0 °C; 5 h, 0 °C → rt

Reference

- Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-Methoxybenzylation, Angewandte Chemie, 2016, 55(42), 13137-13141

Synthetic Circuit 7

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran

Reference

- Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class, 2006, , ,

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt

1.2 0 °C; 4 h, rt

1.2 0 °C; 4 h, rt

Reference

- A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangement, Tetrahedron, 2006, 62(2-3), 483-495

Synthetic Circuit 9

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, rt

1.2 0 °C; 3.5 h, 0 °C → rt

1.2 0 °C; 3.5 h, 0 °C → rt

Reference

- Total Synthesis of Dictyodendrins A-E, Chemistry - An Asian Journal, 2011, 6(2), 560-572

Synthetic Circuit 10

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 15 min, 0 °C

1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt

1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt

Reference

- Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activity, Chemical Science, 2019, 10(31), 7358-7364

Synthetic Circuit 11

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 5 min, rt; rt → 0 °C

1.2 0 °C; 0 °C → rt; 20 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

1.2 0 °C; 0 °C → rt; 20 min, rt

1.3 Reagents: Sodium bicarbonate Solvents: Water

Reference

- Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell, Organic Letters, 2017, 19(8), 2050-2053

Synthetic Circuit 12

Reaction Conditions

1.1 Reagents: Potassium hydroxide , Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane

Reference

- Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids, 2007, , ,

Synthetic Circuit 13

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether

Reference

- Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins, 2010, , ,

Synthetic Circuit 14

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, 20 °C; 1 h, 20 °C

1.2 10 min, 0 °C; 1.5 h, 0 °C

1.2 10 min, 0 °C; 1.5 h, 0 °C

Reference

- Total synthesis of discodermolide: optimization of the effective synthetic route, Chemistry - A European Journal, 2008, 14(35), 11092-11112

Synthetic Circuit 15

Reaction Conditions

1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane , Water ; 30 min, 0 °C; 0 °C → rt; 24 h, rt

Reference

- Total synthesis of the actinoallolides and a designed photoaffinity probe for target identification, Organic & Biomolecular Chemistry, 2020, 18(40), 8109-8118

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether

Reference

- Studies Towards the Total Synthesis of the Fumonisin B Natural Products, 2003, , ,

Synthetic Circuit 17

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether ; 30 min, rt; 0 °C; 0 °C → rt; 2 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt

Reference

- Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation step, Tetrahedron, 2008, 64(39), 9216-9224

Synthetic Circuit 18

Reaction Conditions

1.1 Reagents: Sodium hydride Solvents: Diethyl ether

Reference

- 3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A, 2010, , ,

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 関連文献

-

Agnieszka Kraszewska,Pablo Rivera-Fuentes,Carlo Thilgen,Fran?ois Diederich New J. Chem. 2009 33 386

89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate) Related Products

- 2413876-45-4(tert-butyl N-(2-hydroxyphenyl)methyl-N-(2H-indazol-7-yl)carbamate)

- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))

- 2489-77-2(1,3,3-trimethylthiourea)

- 103626-36-4(N-cyclopentyl-9H-purin-6-amine)

- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)

- 20576-82-3(Mono-tert-Butyl Terephthalate)

- 852399-64-5(2-chloro-N-(3-cyano-1-cyclohexyl-4,5-dimethyl-1H-pyrrol-2-yl)acetamide)

- 1341377-86-3(4-(3-Fluoro-4-methylphenyl)azetidin-2-one)

- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)

- 2034578-62-4(N-{2-(thiophen-2-yl)pyridin-3-ylmethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89238-99-3)4-Methoxybenzyl 2,2,2-Trichloroacetimidate

Purity:99%

はかる:25g

Price ($):392.0